molecular formula C24H19N3O B5487749 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile

2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile

Cat. No. B5487749
M. Wt: 365.4 g/mol
InChI Key: RQQVDPXUXWKHRD-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile, also known as BIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIA is a member of the benzimidazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile is not fully understood, but studies have suggested that it targets the mitochondria and inhibits the PI3K/Akt/mTOR signaling pathway. 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile has been shown to induce apoptosis in cancer cells by activating the caspase cascade and promoting the release of cytochrome c from the mitochondria. 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile can induce apoptosis in cancer cells, inhibit the PI3K/Akt/mTOR signaling pathway, and have anti-inflammatory and antioxidant properties. In vivo studies have shown that 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile in lab experiments is its diverse biological activities. 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile has been shown to have anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

For the research and development of 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile include optimizing the synthesis method, further investigating the mechanism of action, and developing 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile derivatives with improved biological activities.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile is a complex process that involves several steps. The most common method for synthesizing 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile is the Knoevenagel condensation reaction. In this reaction, 2-(1H-benzimidazol-2-yl)acetonitrile and 4-[(4-methylbenzyl)oxy]benzaldehyde are reacted in the presence of a base catalyst, such as piperidine or triethylamine, to yield 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile. The reaction is typically carried out in a solvent, such as ethanol or methanol, at a high temperature.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile has shown promising results as an anticancer agent. Studies have shown that 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile can induce apoptosis in cancer cells by targeting the mitochondria and inhibiting the PI3K/Akt/mTOR signaling pathway. 2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-17-6-8-19(9-7-17)16-28-21-12-10-18(11-13-21)14-20(15-25)24-26-22-4-2-3-5-23(22)27-24/h2-14H,16H2,1H3,(H,26,27)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVDPXUXWKHRD-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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